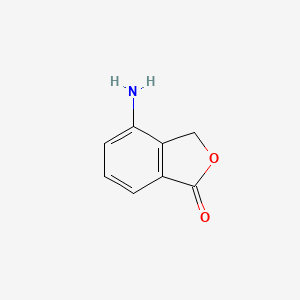

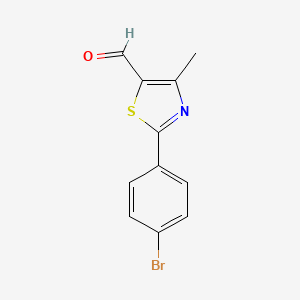

5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- is a chemical compound that is part of the Thiazole family . Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in the ring. This compound has been used in the synthesis of various materials .

Synthesis Analysis

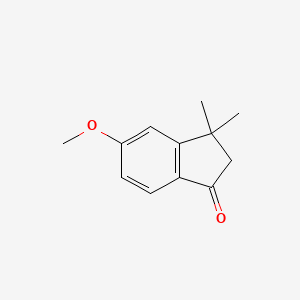

The synthesis of this compound can be achieved through various methods. One such method involves a condensation reaction between terephthalimidamide and 4,4′- (thiazolo [5,4- d ]thiazole-2,5-diyl)dibenzaldehyde .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The thiazole ring is attached to a carboxaldehyde group, a bromophenyl group, and a methyl group .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it has been used in the synthesis of covalent triazine frameworks (CTFs), which are materials with a strong conjugation system, excellent visible light absorption capacity, and high chemical stability .Scientific Research Applications

Synthesis of Biologically Active Compounds

5-Thiazolecarboxaldehyde and its derivatives are utilized in the synthesis of biologically active compounds. For instance, benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones were prepared and evaluated for antimicrobial activity, showing potential against Candida albicans (Ramadan, 2010).

Promoting Chemical Reactions

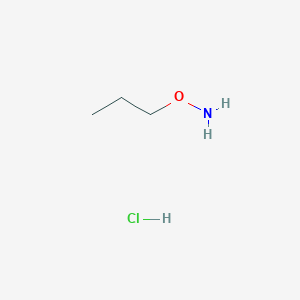

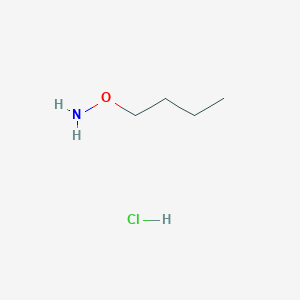

These compounds are used to promote specific chemical reactions. For example, 4- and 5-methyl thiazole, when treated with certain reagents, promote the benzoin condensation of benzaldehyde (Davis & Forrester, 1999).

Optoelectronic Applications

The compound is a building block for creating symmetrical or unsymmetrical donor-acceptor π-conjugated molecules, which have applications in optoelectronics (Dall’Agnese et al., 2017).

Development of Novel Pharmaceuticals

5-Thiazolecarboxaldehyde derivatives have been explored for their potential in pharmaceutical development. For instance, the synthesis of specific thiazole derivatives has been investigated for their potential as acetylcholinesterase inhibitors (Shi et al., 2017).

Antimicrobial and Antiprotozoal Activities

Several studies have focused on synthesizing derivatives of 5-Thiazolecarboxaldehyde for antimicrobial and antiprotozoal activities. For example, certain compounds exhibited promising activities against specific bacterial and protozoal infections (Güzeldemirci & Küçükbasmacı, 2010).

Analytical Applications

These compounds have been used as analytical reagents, particularly in the spectrophotometric determination of metal ions, showcasing their utility in analytical chemistry (Odashima et al., 1976).

Anticancer Research

There's ongoing research into the anticancer properties of thiazole derivatives. Studies have synthesized and evaluated various derivatives for their potential anticancer activities, contributing to the search for new therapeutic agents (Gomha et al., 2017).

Future Directions

The future research directions for this compound could involve further exploration of its photocatalytic properties and potential applications in the fields of hydrogen production and photodegradation of pollutants . Additionally, more research is needed to fully understand its mechanism of action and to improve its photocatalytic performance.

properties

IUPAC Name |

2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNOS/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHYWTPSCWCVSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486894 |

Source

|

| Record name | 5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- | |

CAS RN |

55327-31-6 |

Source

|

| Record name | 5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)

![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)